Arcyriaflavin a

Vue d'ensemble

Description

Arcyriaflavin A is an inhibitor of cyclin-dependent kinase 4 (CDK4) with an IC₅₀ of 140 nM. It also inhibits calcium/calmodulin-dependent protein kinase II (CaMKII) with an IC₅₀ of 25 nM . It has been found to inhibit the replication of human cytomegalovirus (HCMV) in vitro .

Synthesis Analysis

The total synthesis of Arcyriaflavin A involves the use of 2,2’-Bisindole-3-Acetic Acid Derivative as a common intermediate . The synthesis process includes reactions carried out in oven-dried glassware under an argon atmosphere .

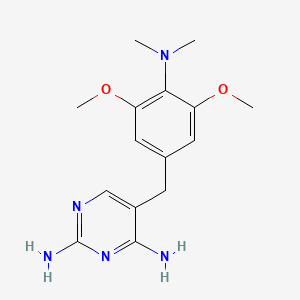

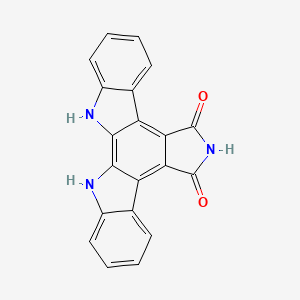

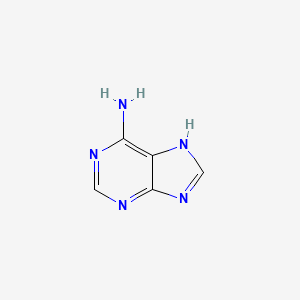

Molecular Structure Analysis

Arcyriaflavin A is a fungal metabolite obtained from the fungi, Nocardiopsis . Its molecular weight is 325.32 and its chemical formula is C20H11N3O2 .

Chemical Reactions Analysis

Arcyriaflavin A has been shown to inhibit cell viability, proliferation, and angiogenesis of endometriotic cyst stromal cells (ECSCs) as assessed using the 5-bromo-2-deoxyuridine (BrdU) and methylthiazoletetrazolium bromide (MTT) assays .

Physical And Chemical Properties Analysis

Arcyriaflavin A is a crystalline solid . It is soluble in DMSO .

Applications De Recherche Scientifique

Therapeutic Agent in Endometriosis

- Application Summary: Arcyriaflavin A, a cyclin D1–cyclin-dependent kinase4 inhibitor, induces apoptosis and inhibits proliferation of human endometriotic stromal cells . This makes it a potential therapeutic agent in endometriosis.

- Methods of Application: Endometriotic cyst stromal cells (ECSCs) were isolated from the ovarian endometriotic tissues of 32 women. The effects of arcyriaflavin A on cell viability and proliferation, vascular endothelial growth factor A expression, apoptosis, and cell cycle progression were evaluated .

- Results: Arcyriaflavin A significantly inhibited cell viability, proliferation, and angiogenesis of ECSCs. It induced apoptosis and cell death detection while the cell cycle was arrested at the G0/G1 phase .

Biotransformation of l-Tryptophan

- Application Summary: Arcyriaflavin A is biosynthesized from l-tryptophan. It has been isolated from marine invertebrates and slime molds .

- Methods of Application: In this study, biosynthetic access to arcyriaflavin A was explored using recombinant Pseudomonas putida KT2440 based on a previously generated producer strain .

- Results: By engineering the formation of outer membrane vesicles and using an adsorbent in the culture broth, the yield of arcyriaflavin A in the cell-free supernatant was increased, resulting in a nearly eight-fold increase in the overall production titers .

Anticancer Activity

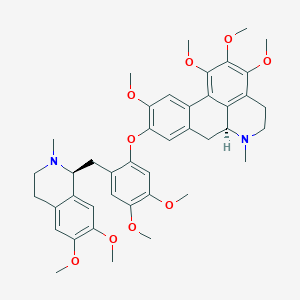

- Application Summary: Natural compounds berbamine and arcyriaflavin A (ArcA) are known to possess anticancer activity by targeting calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ) and cyclin-dependent kinase 4 (CDK4), respectively .

- Methods of Application: The effects of concurrent treatment with both compounds on Glioblastoma Stem Cells (GSCs) were evaluated .

- Results: The study did not provide specific results or outcomes obtained from this application .

Synthesis of Biologically Active Indolocarbazole Natural Products

- Application Summary: Arcyriaflavin A is an important class of natural products that exhibit a wide range of biological activities. It is a part of the indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives .

- Methods of Application: There has been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology .

- Results: The synthetic approaches have afforded access to molecular scaffolds central to protein kinase drug discovery programs .

Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitor

- Application Summary: In proliferating cells, cyclin-dependent kinase 4/6 (CDK4/6) binds to cyclin D1, and the complex subsequently phosphorylates retinoblastoma (Rb) to release the transcription factor E2F, which then drives cell cycle progression . Arcyriaflavin A acts as a cyclin D1-cyclin-dependent kinase 4 inhibitor .

- Methods of Application: The effects of Arcyriaflavin A on cell cycle progression were evaluated .

- Results: The study did not provide specific results or outcomes obtained from this application .

Biotransformation of l-Tryptophan

- Application Summary: Arcyriaflavin A is biosynthesized from l-tryptophan. It has been isolated from marine invertebrates and slime molds .

- Methods of Application: In this study, biosynthetic access to arcyriaflavin A was explored using recombinant Pseudomonas putida KT2440 .

- Results: By engineering the formation of outer membrane vesicles and using an adsorbent in the culture broth, the yield of arcyriaflavin A in the cell-free supernatant was increased, resulting in a nearly eight-fold increase in the overall production titers .

Synthesis of Biologically Active Indolocarbazole Natural Products

- Application Summary: Arcyriaflavin A is an important class of natural products that exhibit a wide range of biological activities. It is a part of the indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives .

- Methods of Application: There has been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology .

- Results: The synthetic approaches have afforded access to molecular scaffolds central to protein kinase drug discovery programs .

Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitor

- Application Summary: In proliferating cells, cyclin-dependent kinase 4/6 (CDK4/6) binds to cyclin D1, and the complex subsequently phosphorylates retinoblastoma (Rb) to release the transcription factor E2F, which then drives cell cycle progression . Arcyriaflavin A acts as a cyclin D1-cyclin-dependent kinase 4 inhibitor .

- Methods of Application: The effects of Arcyriaflavin A on cell cycle progression were evaluated .

- Results: The study did not provide specific results or outcomes obtained from this application .

Biotransformation of l-Tryptophan

- Application Summary: Arcyriaflavin A is biosynthesized from l-tryptophan. It has been isolated from marine invertebrates and slime molds .

- Methods of Application: In this study, biosynthetic access to arcyriaflavin A was explored using recombinant Pseudomonas putida KT2440 .

- Results: By engineering the formation of outer membrane vesicles and using an adsorbent in the culture broth, the yield of arcyriaflavin A in the cell-free supernatant was increased, resulting in a nearly eight-fold increase in the overall production titers .

Safety And Hazards

Orientations Futures

Arcyriaflavin A has shown potential as a therapeutic agent for endometriosis . Further studies of the effects of cyclin D1–CDK4 inhibitors on endometriosis may provide useful information on pathogenesis and treatment . In addition, a study has shown that a combination of berbamine and Arcyriaflavin A has a synergistic anticancer effect against glioblastoma stem-like cells .

Propriétés

IUPAC Name |

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O2/c24-19-15-13-9-5-1-3-7-11(9)21-17(13)18-14(16(15)20(25)23-19)10-6-2-4-8-12(10)22-18/h1-8,21-22H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJXOWFGKYKMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C6=CC=CC=C6NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416132 | |

| Record name | arcyriaflavin a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arcyriaflavin a | |

CAS RN |

118458-54-1 | |

| Record name | arcyriaflavin a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

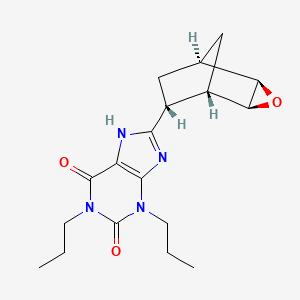

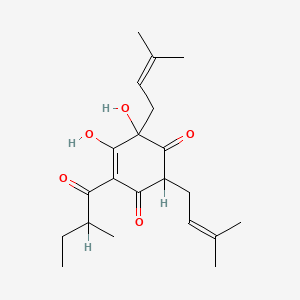

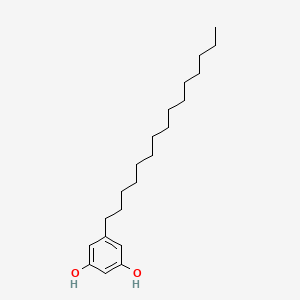

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)